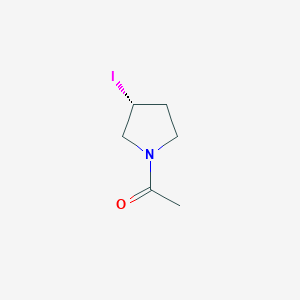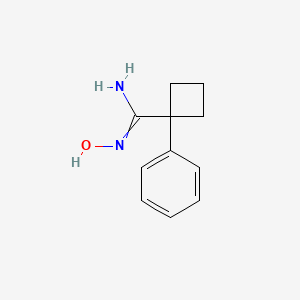
(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclopropyl group, an aminomethyl group, and a pyrrolidine ring, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the protection of amino acids and subsequent esterification. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester bond . Another method involves the use of tert-butyl hydroperoxide for the direct esterification of amino acids .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Employing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Involving nucleophiles like amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and tert-butyl hydroperoxide. Reaction conditions vary but often involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mécanisme D'action
The mechanism of action of (S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, thereby inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl esters: These compounds share the tert-butyl ester functional group and are used in similar applications, such as protecting groups in organic synthesis.
Boronic esters: Used as protective groups in carbohydrate chemistry, these compounds also find applications in organic synthesis.
Uniqueness
What sets this compound apart is its chiral nature and the presence of the cyclopropyl group, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and bioactive molecules.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRRQAVVRXZUMD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B7987792.png)
![[5-bromo-3-(bromomethyl)pyridin-2-yl]azanium;bromide](/img/structure/B7987799.png)


![N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide](/img/structure/B7987819.png)
![[(R)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7987826.png)
![[(R)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7987829.png)





